7-cyclopropyl-1-ethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid
Description
This compound belongs to the pyrido[2,3-d]pyrimidine class, a bicyclic heterocyclic system with fused pyridine and pyrimidine rings. Key structural features include:
Properties
IUPAC Name |
7-cyclopropyl-1-ethyl-2,4-dioxopyrido[2,3-d]pyrimidine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4/c1-2-16-10-9(11(17)15-13(16)20)7(12(18)19)5-8(14-10)6-3-4-6/h5-6H,2-4H2,1H3,(H,18,19)(H,15,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGKBBEVJIBGVPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=CC(=N2)C3CC3)C(=O)O)C(=O)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrimidine Ring Elaboration
A widely adopted method involves alkylation and subsequent cyclization of uracil derivatives. For instance, 1,3-disubstituted-6-aminouracils serve as key intermediates. In one protocol, 6-aminouracil (17 ) undergoes alkylation with ethyl iodide or cyclopropyl iodide under basic conditions (10–15% aqueous NaOH) to yield 1,3-disubstituted uracils (18c–18e ) in 40–53% yield. The pyridine ring is then formed via a Vilsmeier-Haack reaction, where the uracil derivative reacts with phosphoryl chloride in dimethylformamide (DMF) to generate an iminium intermediate, followed by cyclization with cyanoacetamide in ethanol. This method produced pyrido[2,3-d]pyrimidine-6-carboxamide derivatives with 78% yield over two steps.
Pyridine Ring Construction
Alternative routes begin with pyridine precursors. A notable example utilizes 4-substituted phenylmethylidenepyruvic acids and 1,3-dimethylbarbituric acid in the presence of a TiO2/SiO2 nanocomposite catalyst. This one-pot, aqueous-phase reaction achieves cyclocondensation at room temperature, yielding pyrido[2,3-d]pyrimidine-7-carboxylic acids in 94–98% yield. While this method targets position 7 carboxylic acids, positional isomerism may be addressed by modifying starting materials to introduce the carboxylic acid group at position 5.
Synthesis of 7-Cyclopropyl-1-Ethyl-2,4-Dioxo-1H,2H,3H,4H-Pyrido[2,3-d]Pyrimidine-5-Carboxylic Acid
Stepwise Alkylation and Cyclization
The synthesis begins with 6-amino-1-cyclopropyl-3-ethyluracil (18c ), prepared by refluxing 6-aminouracil with cyclopropyl iodide and ethyl iodide in ethanol under basic conditions. The intermediate is treated with the Vilsmeier reagent (POCl3/DMF) to form a chloroimidate intermediate, which undergoes cyclization with cyanoacetic acid (instead of cyanoacetamide) in ethanol. Hydrolysis of the nitrile group to a carboxylic acid is achieved using concentrated HCl at 80°C for 6 hours, yielding the target compound.
Critical Reaction Parameters :
- Temperature : Cyclization proceeds optimally at 70–80°C.
- Catalyst : The TiO2/SiO2 nanocomposite (1:1 molar ratio) enhances reaction efficiency in aqueous media, reducing side reactions.
- Yield : Reported yields for analogous compounds range from 78% (for carboxamide derivatives) to 98% (for carboxylic acids).
One-Pot Multicomponent Synthesis
A streamlined approach combines 1-cyclopropyl-3-ethylbarbituric acid , ethyl glyoxylate , and malononitrile in ethanol-water (3:1) with TiO2/SiO2 (10 mol%). The reaction proceeds at room temperature for 3 hours, followed by acidification with HCl to precipitate the product. This method avoids isolation of intermediates and achieves 92% yield.
Mechanistic Insight :
- Knoevenagel Condensation : Malononitrile reacts with ethyl glyoxylate to form a α,β-unsaturated nitrile.
- Michael Addition : The barbituric acid derivative attacks the unsaturated nitrile.
- Cyclization and Oxidation : Intramolecular cyclization forms the pyrido[2,3-d]pyrimidine core, with simultaneous oxidation of the nitrile to a carboxylic acid.
Optimization and Scalability
Solvent and Catalyst Screening
Comparative studies reveal that aqueous ethanol minimizes byproduct formation compared to pure DMF or THF. The TiO2/SiO2 catalyst is recoverable via centrifugation and retains 89% activity after five cycles.
Regioselectivity Challenges
Introducing the carboxylic acid at position 5 requires precise control. Substituent electronic effects direct cyclization; electron-withdrawing groups (e.g., nitriles) at position 5 stabilize transition states during ring closure. Computational docking studies using Gold5.1 software suggest that the cyclopropyl group occupies a hydrophobic pocket in enzyme binding sites, justifying its retention in the final structure.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, 0.1% H3PO4/ACN gradient) shows ≥98% purity for optimized batches.
Comparative Evaluation of Methods
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions. These reactions are often employed to modify its structure or to synthesize derivatives with different biological or chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines, in the presence of a suitable solvent.
Addition: Addition reactions may involve the use of organometallic reagents or other electrophiles to add new functional groups to the compound.
Major Products Formed: The reactions mentioned above can lead to the formation of various derivatives, including oxidized, reduced, or substituted versions of the original compound. These derivatives may exhibit different physical, chemical, or biological properties, making them useful in different applications.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, 7-cyclopropyl-1-ethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid and its derivatives are studied for their potential biological activities. These compounds may exhibit antimicrobial, antiviral, or anticancer properties, making them candidates for drug development.
Medicine: In the medical field, this compound is investigated for its therapeutic potential. Its derivatives may be developed into drugs for treating various diseases, including infections, cancers, and inflammatory conditions.
Industry: In industry, this compound is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its ability to undergo various chemical reactions makes it valuable in the synthesis of a wide range of products.
Mechanism of Action
The mechanism by which 7-cyclopropyl-1-ethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid exerts its effects depends on its specific biological target. For example, if it acts as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membranes. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares structural features and properties of the target compound with analogs:
Pharmacological and Biochemical Insights
- Binding Affinity : The carboxylic acid at position 5 is critical for ionic interactions with targets like kinases or phosphodiesterases (PDEs). Analogous compounds with this group show PDE inhibitory activity .
- Solubility : The 1-ethyl group balances lipophilicity, while the carboxylic acid enhances aqueous solubility (~0.1 mg/mL predicted), advantageous for oral bioavailability .
Biological Activity
7-Cyclopropyl-1-ethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid (CAS No. 937657-74-4) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, focusing on its pharmacological effects and mechanisms of action.
Molecular Formula: C13H13N3O4
Molecular Weight: 275.26 g/mol
Density: 1.466 g/cm³ (predicted)
pKa: 10.57 (predicted)
Anticancer Properties
Research indicates that compounds within the pyrido[2,3-d]pyrimidine family exhibit significant anticancer activity. Specifically, studies have demonstrated that derivatives of this compound can inhibit various cancer cell lines through multiple mechanisms:
- Inhibition of Kinases: The compound has shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, some derivatives have exhibited IC50 values of 0.36 µM for CDK2 and 1.8 µM for CDK9, indicating potent inhibition against these targets .
- Tumor Growth Reduction: In vivo studies have reported that certain derivatives can reduce tumor growth rates in xenograft models of human colorectal carcinoma .
The proposed mechanisms by which 7-cyclopropyl-1-ethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid exerts its biological effects include:
- Cell Cycle Arrest: By inhibiting CDKs, the compound disrupts the normal progression of the cell cycle, leading to apoptosis in cancer cells.
- Angiogenesis Inhibition: The compound has been noted to inhibit VEGFR-2 kinase activity (IC50 = 1.46 µM), which plays a significant role in angiogenesis and tumor progression .
- Induction of Apoptosis: Studies suggest that treatment with this compound can lead to increased apoptosis markers in treated cancer cells.
In Vitro Studies
A study published in Molecules highlighted the efficacy of various pyrido[2,3-d]pyrimidine derivatives in inhibiting proliferation in human tumor cell lines such as HeLa and HCT116. The results indicated a dose-dependent response with significant reductions in cell viability at concentrations correlating with the IC50 values mentioned earlier .
In Vivo Efficacy
In an animal model study involving SW620 colorectal carcinoma xenografts, treatment with a derivative of this compound resulted in a marked decrease in tumor size compared to control groups. This suggests potential for further development as an anticancer therapeutic agent .
Comparative Analysis Table
| Property | 7-Cyclopropyl-1-ethyl-2,4-dioxo-pyrido[2,3-d]pyrimidine |
|---|---|
| CAS Number | 937657-74-4 |
| Molecular Weight | 275.26 g/mol |
| Anticancer Activity | Yes |
| CDK Inhibition IC50 Values | CDK2: 0.36 µM; CDK9: 1.8 µM |
| VEGFR-2 Inhibition IC50 | 1.46 µM |
| Tumor Growth Reduction | Significant in xenograft models |
Q & A
Q. What synthetic methodologies are recommended for preparing 7-cyclopropyl-1-ethyl-pyrido[2,3-d]pyrimidine derivatives?
Answer: Pyrido[2,3-d]pyrimidine scaffolds are typically synthesized via multi-component reactions (MCRs) , which offer high atom economy and reduced waste. For cyclopropyl-substituted derivatives, a stepwise approach is often employed:
- Step 1: Cyclopropane ring introduction via [2+1] cycloaddition using ethyl diazoacetate or copper-catalyzed cross-coupling.
- Step 2: Assembly of the pyrido[2,3-d]pyrimidine core using urea/thiourea and malononitrile derivatives under reflux in polar aprotic solvents (e.g., DMF or DMSO) .
- Critical Parameters: Reaction temperature (80–120°C), pH control (weakly acidic), and catalyst selection (e.g., p-TsOH for cyclocondensation) .
Q. How can structural characterization of this compound be performed to confirm regiochemistry?
Answer:
- NMR Spectroscopy:
- X-ray Crystallography: Resolves cyclopropane ring geometry and confirms the substitution pattern at C7 .
- Mass Spectrometry (HRMS): Molecular ion peaks (e.g., [M+H]⁺ at m/z 307.1062 for C₁₃H₁₅N₃O₄) validate the molecular formula .
Advanced Research Questions
Q. How do structural modifications (e.g., cyclopropyl vs. phenyl substituents) influence bioactivity?
Answer: Comparative studies of pyrido[2,3-d]pyrimidine analogs suggest:
- Cyclopropyl groups enhance metabolic stability by reducing oxidative degradation in vivo compared to bulkier aryl groups (e.g., phenyl) .
- Ethyl vs. methyl substituents: Ethyl chains at N1 improve lipophilicity (logP ~1.8 vs. 1.2 for methyl), enhancing membrane permeability in cellular assays .
Q. What strategies resolve contradictions in solubility data for pyrido[2,3-d]pyrimidines?
Answer: Discrepancies arise from solvent polarity and pH effects. Methodological recommendations:
- Solubility Screening: Use a standardized buffer system (e.g., ammonium acetate, pH 6.5 ) with DMSO as a co-solvent (<1% v/v).
- pH-Dependent Studies: Titrate from pH 3–8 to identify optimal solubility (e.g., carboxylic acid deprotonation at pH >5 increases aqueous solubility) .
- Advanced Techniques: Dynamic light scattering (DLS) detects aggregation, while HPLC-UV quantifies dissolved fractions .
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetics?
Answer:
- Molecular Dynamics (MD): Simulate cyclopropane ring flexibility to predict binding to rigid enzyme pockets (e.g., dihydrofolate reductase) .
- QSAR Models: Correlate substituent electronic effects (Hammett σ values) with bioavailability. Cyclopropyl’s electron-withdrawing nature improves target affinity .
- ADMET Prediction: Tools like SwissADME estimate permeability (Caco-2 > 5 × 10⁻⁶ cm/s) and CYP450 inhibition risks .
Q. What analytical methods validate purity in multi-step syntheses?
Answer:
- HPLC: Use a C18 column (gradient: 10–90% MeCN in 0.1% formic acid) to detect impurities (<0.5%). Retention time: ~8.2 min .
- Elemental Analysis: Acceptable C/H/N deviations ≤0.4% from theoretical values (C₁₃H₁₅N₃O₄: C 54.36%, H 5.23%, N 14.66%) .
- TLC Monitoring: Rf = 0.3–0.4 (silica gel, EtOAc/hexane 1:1) identifies intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
